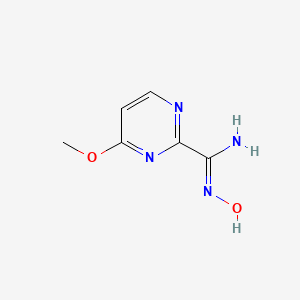
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C12H18Si. It consists of a silicon atom bonded to three methyl groups and an indenyl group. This compound is used in various laboratory settings and has applications in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane typically involves the reaction of 1,3-dimethylindene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing group to a different oxidation state.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which (1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane exerts its effects depends on its role in specific reactions. As a ligand, it can coordinate with metal centers, altering their electronic properties and facilitating catalytic activity. The silicon atom can also participate in various bonding interactions, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylbis(indenyl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Bis(1H-inden-1-yl)dimethylsilane
Uniqueness
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane is unique due to its specific structural features, including the presence of both indenyl and trimethylsilyl groups. This combination imparts distinct reactivity and properties, making it valuable in specialized applications such as catalysis and material science .
Propriétés
Numéro CAS |
185751-16-0 |
|---|---|
Formule moléculaire |
C14H20Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
(1,3-dimethylinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C14H20Si/c1-11-10-14(2,15(3,4)5)13-9-7-6-8-12(11)13/h6-10H,1-5H3 |
Clé InChI |
SGKQRNRLMGLDDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C2=CC=CC=C12)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


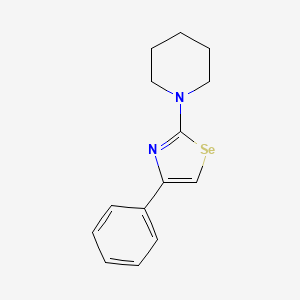
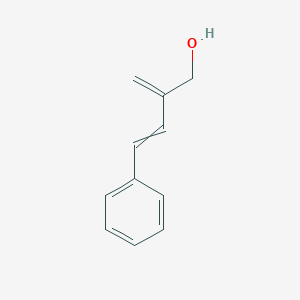
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)
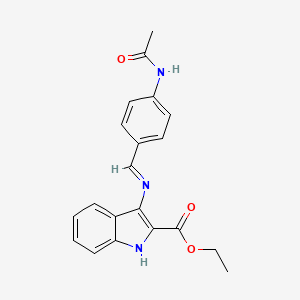
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
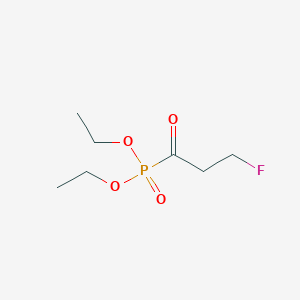

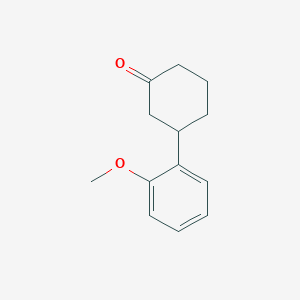

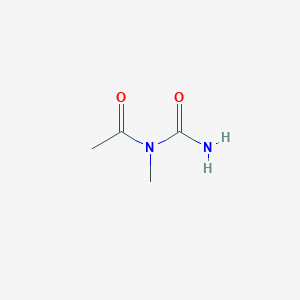

![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

